molecular formula C10H14N2O2 B2886007 1-[(2-Methoxyphenyl)methyl]-3-methylurea CAS No. 925200-06-2

1-[(2-Methoxyphenyl)methyl]-3-methylurea

Cat. No.: B2886007
CAS No.: 925200-06-2
M. Wt: 194.234
InChI Key: VMAPVANBNUXVIM-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-3-methylurea is a synthetic organic compound with the CAS Registry Number 925200-06-2 and a molecular formula of C 10 H 14 N 2 O 2 , corresponding to a molecular weight of 194.23 g/mol . Its structure features a urea core, a functional group of significant importance in medicinal and organic chemistry, substituted with a 2-methoxyphenylmethyl group and a methyl group. Urea derivatives represent a fundamental class of compounds in scientific research. Synthetic chemistry methodologies, including solid-phase synthesis, allow for the efficient and reliable construction of such molecules for research and development purposes . Compounds with urea functionalities are frequently investigated as key scaffolds or intermediates in the discovery and development of new therapeutic agents, given their propensity to engage in hydrogen bonding and interact with biological targets . As a research chemical, this compound is made available for in-vitro laboratory analysis and chemical development studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-10(13)12-7-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAPVANBNUXVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Methoxyphenyl Methyl 3 Methylurea and Analogues

Classical and Contemporary Approaches to Unsymmetrical Urea (B33335) Synthesis

The synthesis of unsymmetrical ureas has traditionally relied on methods that often involve hazardous reagents. However, contemporary advancements have introduced safer and more efficient metal-mediated alternatives.

Isocyanate-Amine Coupling Reactions

The most conventional and widely utilized method for synthesizing unsymmetrical ureas is the coupling reaction between an isocyanate and an amine. nih.gov This approach is highly efficient due to the high reactivity of the isocyanate group toward nucleophilic attack by the amine.

For the specific synthesis of 1-[(2-Methoxyphenyl)methyl]-3-methylurea, two primary pathways are possible:

Reaction of 2-methoxybenzyl isocyanate with methylamine (B109427).

Reaction of methyl isocyanate with (2-methoxyphenyl)methanamine.

A significant drawback of this method is the hazardous nature of isocyanates, which are often toxic and moisture-sensitive. To circumvent the handling of isolated isocyanates, numerous methods have been developed for their in situ generation from more stable precursors like carbamates, primary amides, or hydroxamic acids. nih.govorganic-chemistry.org For instance, the Hofmann rearrangement of a primary amide or the Curtius rearrangement of an acyl azide (B81097) can generate the isocyanate intermediate, which is immediately trapped by an amine present in the reaction mixture to yield the desired unsymmetrical urea. researchgate.net Modern variations may use reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate isocyanates in situ from Boc-protected amines. organic-chemistry.org

Carbonylation Strategies Utilizing Phosgene (B1210022) Equivalents (e.g., Triphosgene)

To avoid the extreme toxicity of phosgene gas, solid and safer phosgene equivalents have been developed. tandfonline.com Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a highly effective substitute for phosgene in carbonylation reactions. tandfonline.comnih.gov

The synthesis of unsymmetrical ureas using triphosgene typically proceeds in a one-pot, two-step sequence. First, one amine is reacted with a sub-stoichiometric amount of triphosgene (approximately 1/3 of an equivalent) in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIEA). acs.orgresearchgate.net This step rapidly forms a reactive intermediate, such as a chloroformate or an in situ generated isocyanate. researchgate.netresearchgate.net Subsequently, a second, different amine is added to the reaction mixture, which then couples with the intermediate to form the final unsymmetrical urea. acs.orgmdpi.com This sequential addition strategy is crucial for minimizing the formation of symmetrical urea byproducts. tandfonline.com The reaction conditions are generally mild, and the process has been successfully scaled up for industrial applications. researchgate.net

The table below summarizes the synthesis of various unsymmetrical ureas using the triphosgene method, demonstrating its broad applicability.

Amine 1Amine 2BaseSolventYield (%)
Valine methyl esterSerine benzyl (B1604629) esterDIEACH2Cl289
Alanine methyl esterPhenylalanine methyl esterDIEACH2Cl292
Propargyl amineAryl hydrazineTriethylamineNot SpecifiedGood
2-AminothiozoleVarious primary aminesTriethylamineNot SpecifiedGood

This table presents representative data on the synthesis of unsymmetrical ureas using triphosgene, based on findings from various studies. nih.govacs.org

Palladium-Catalyzed and Other Metal-Mediated Coupling Reactions

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation, providing novel routes to unsymmetrical ureas. nih.gov Palladium-catalyzed reactions are particularly prominent in this area. nih.gov

One effective strategy involves the Pd-catalyzed cross-coupling of aryl halides (including chlorides) or triflates with sodium cyanate (B1221674) to generate an aryl isocyanate intermediate. acs.org This intermediate is then trapped in situ by an amine to afford the unsymmetrical urea. This one-pot protocol is tolerant of a wide array of functional groups. acs.org Another approach is the direct Pd-catalyzed amidation of aryl bromides or chlorides with pre-existing monosubstituted ureas. nih.gov These methods often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. For example, a general method has been developed using a bipyrazole ligand (bippyphos) that effectively couples aryl and heteroaryl chlorides with various ureas. nih.gov

Beyond palladium, other metals have been utilized. Copper-catalyzed methods, for instance, have been developed for the synthesis of ureas from isocyanides and O-benzoyl hydroxylamines, proceeding through a cascade process of isocyanide insertion and rearrangement. nih.gov

The following table showcases the versatility of palladium-catalyzed urea synthesis.

Aryl Halide/TriflateAmine/UreaCatalyst/LigandBaseYield (%)
4-n-ButylchlorobenzeneBenzylureaPd(OAc)2 / bippyphosNaOtBu85
5-Bromo-2-methylpyridineBenzylureaPd2(dba)3 / L1K3PO474
4-ChlorotolueneSodium Cyanate, then Aniline (B41778)Pd2(dba)3 / L1NEt3High
2-ChloropyridinePhenylureaPd2(dba)3 / bippyphosK3PO491

This table illustrates the scope of palladium-catalyzed synthesis of unsymmetrical ureas, with data compiled from multiple sources. nih.govnih.govacs.org

Green and Sustainable Synthetic Protocols

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the avoidance of hazardous substances, have driven the development of new sustainable methods for urea synthesis.

Mechanochemical Activation in Urea Synthesis

Mechanochemistry utilizes mechanical energy, typically through grinding or ball-milling, to induce chemical reactions. researchgate.net This technique often proceeds in the absence of solvents, making it an inherently green methodology. The high-energy impacts and shearing forces inside a ball mill can promote reactions between solid-state reactants, reducing reaction times and eliminating the need for solvent purification. researchgate.net

The synthesis of urea copolymers from urea and citric acid has been successfully demonstrated using a planetary ball mill without any catalyst or solvent. researchgate.net This approach highlights the potential of mechanochemistry to drive polymerization and other reactions in a clean and efficient manner. The energy provided by mechanical action facilitates the interaction between chemical structures, leading to the formation of the desired product. researchgate.net This solvent-less technique offers excellent control over stoichiometry and can lead to higher reaction rates compared to solution-phase synthesis. researchgate.net

Solvent-Free Multicomponent Reactions for Urea Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. rsc.org When conducted under solvent-free conditions, MCRs represent a particularly sustainable synthetic strategy. researchgate.net

These protocols reduce or eliminate the use of volatile organic compounds, which are a primary source of industrial pollution. rsc.org The synthesis of urea and thiourea (B124793) derivatives has been achieved in high yields under solvent- and catalyst-free conditions by directly reacting amines with isocyanates or isothiocyanates. researchgate.net Another green approach involves the reaction of primary aliphatic amines with carbon dioxide (CO2) under mild conditions without any catalysts or organic solvents to produce urea derivatives. rsc.org The reaction proceeds through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, which undergoes intramolecular dehydration. rsc.org Microwave-assisted solventless synthesis over solid supports like magnesium oxide is another effective green method for preparing unsymmetrical ureas. nih.gov These methods offer significant advantages, including operational simplicity, reduced waste, short reaction times, and high product purity. rsc.orgresearchgate.net

Precursor Synthesis and Functionalization Pathways

The primary amine, 2-methoxybenzylamine (B130920), can be synthesized through several established routes. A common industrial method is the reductive amination of 2-methoxybenzaldehyde. guidechem.com This process typically involves catalytic hydrogenation and provides a direct pathway to the desired amine. Alternative laboratory-scale preparations may start from precursors like 2-bromoanisole, which can be converted to the target amine through a multi-step sequence involving the introduction of a nitrogen-containing functional group. guidechem.com Another approach involves the demethylation of methoxybenzylamine using reagents like hydrobromic acid to produce hydroxybenzylamine, illustrating a pathway for functional group interconversion. google.com

The methyl component is typically introduced via methyl isocyanate or by using methylamine in conjunction with a carbonylating agent. Methyl isocyanate is produced industrially by the reaction of monomethylamine with phosgene. wikipedia.orgresearchgate.net Other manufacturing methods include the oxidation of N-methylformamide or the reaction of an alkali cyanate with dimethyl sulfate. researchgate.netgoogle.com For laboratory preparations, the dehydration of N-methylformamide is a common method for generating methyl isocyanide, an isomer of methyl isocyanate. orgsyn.orgwikipedia.org

The following table summarizes common synthetic routes for the key precursors.

PrecursorStarting Material(s)Key Reagents/ConditionsReference(s)
2-Methoxybenzylamine 2-MethoxybenzaldehydeReductive Amination (e.g., H₂, Catalyst) guidechem.com
2-BromoanisolePd(OAc)₂, Cs₂CO₃, Hydrazine Hydrate guidechem.com
Methyl Isocyanate Monomethylamine, PhosgeneHigh Temperature, Gas Phase wikipedia.orgresearchgate.net
N-MethylformamideDehydration wikipedia.orgresearchgate.net
Alkali Cyanate, Dimethyl SulfateInert Organic Liquid, Alkaline Earth Metal Oxide google.com

Direct N-alkylation of a pre-formed urea scaffold represents an alternative strategy for synthesizing substituted ureas. Historically, this approach has been challenging, as alkylation of ureas with agents like alkyl halides often leads to preferential O-alkylation, forming isourea derivatives. google.com However, modern methods have been developed to achieve selective N-alkylation.

One successful strategy involves the use of a solid base in conjunction with a phase transfer catalyst. google.com This system facilitates the deprotonation of the urea nitrogen, enhancing its nucleophilicity and promoting reaction with an alkylating agent. Another powerful approach utilizes transition metal catalysis. For instance, iridium catalysts have been shown to effectively promote the N-alkylation of urea with benzyl alcohols. uno.edu This "hydrogen borrowing" methodology generates water as the only byproduct, representing an atom-economical and environmentally benign process. uno.edu Despite these advances, direct alkylation can sometimes require harsh conditions or face competition from dialkylation. rsc.org

The table below outlines key findings in the N-alkylation of ureas.

MethodCatalyst/Reagent SystemKey FeaturesReference(s)
Phase Transfer Catalysis Solid Base (e.g., KOH), Phase Transfer CatalystOvercomes O-alkylation, enables direct N-alkylation google.comgoogle.com
Transition Metal Catalysis (Cp*IrCl₂)₂Uses alcohols as alkylating agents, atom-economical uno.edu

Elucidation of Molecular Structure and Conformational Preferences

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the molecular framework of 1-[(2-Methoxyphenyl)methyl]-3-methylurea, confirming its elemental composition, and identifying its constituent functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecule's connectivity.

In ¹H NMR, the protons of the 2-methoxyphenyl group are expected to appear as a complex multiplet pattern in the aromatic region. The methoxy (B1213986) (–OCH₃) group should produce a sharp singlet, while the methyl (–CH₃) group attached to the urea (B33335) nitrogen would likely appear as a doublet due to coupling with the adjacent N-H proton. The methylene (B1212753) (–CH₂–) bridge protons would also exhibit a doublet, coupling with their neighboring N-H proton. The two N-H protons of the urea moiety are anticipated to resonate as distinct broad signals.

In ¹³C NMR, distinct signals are expected for the carbonyl carbon of the urea group, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl carbon. The precise chemical shifts provide confirmation of the molecular backbone. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from analyses of structurally similar compounds. mpg.demdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H 6.80 - 7.35 (m, 4H) 110.0 - 130.0
Ar-C-O - ~157.0
C=O - ~159.0
-NH- (benzyl) Broad signal -
-NH- (methyl) Broad signal -
-CH₂- ~4.35 (d) ~45.0
-OCH₃ ~3.85 (s, 3H) ~55.5
-N-CH₃ ~2.75 (d, 3H) ~27.0

Note: Predicted values are based on established chemical shift ranges for similar functional groups. Multiplicity: s = singlet, d = doublet, m = multiplet.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in this compound and to analyze intermolecular interactions such as hydrogen bonding. niscpr.res.in

The FTIR and Raman spectra are expected to display characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected vibrations include:

N-H Stretching: Bands in the region of 3300–3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds in the urea group. The position and shape of these bands are highly sensitive to hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850 and 3100 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band around 1630–1680 cm⁻¹ is characteristic of the carbonyl group in the urea moiety. Its frequency is lowered in the presence of hydrogen bonding. nih.gov

N-H Bending (Amide II): This vibration, coupled with C-N stretching, is expected in the 1550–1620 cm⁻¹ region.

C-O-C Stretching: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage would produce strong bands, typically around 1240 cm⁻¹ and 1030 cm⁻¹, respectively.

The presence of intermolecular N-H···O=C hydrogen bonds, a common feature in ureas, would be indicated by a shift of the N-H and C=O stretching bands to lower wavenumbers in the solid-state FTIR spectrum compared to a spectrum taken in a dilute, non-polar solution. researchgate.net

Table 2: Principal Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3350 ν(N-H) N-H Stretching
~3060 ν(C-H) Aromatic C-H Stretching
~2940 ν(C-H) Aliphatic C-H Stretching
~1640 ν(C=O) Amide I (C=O Stretching)
~1580 δ(N-H) + ν(C-N) Amide II (N-H Bending)
~1495 ν(C=C) Aromatic Ring Stretching
~1245 νas(C-O-C) Aryl-Alkyl Ether Asymmetric Stretch
~1030 νs(C-O-C) Aryl-Alkyl Ether Symmetric Stretch

Note: ν = stretching, δ = bending, as = asymmetric, s = symmetric. Wavenumbers are approximate and based on data for analogous compounds. niscpr.res.innih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous confirmation of its elemental formula, C₁₀H₁₄N₂O₂. The calculated exact mass is 194.10553 Da.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate molecular ions and fragments. The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for this molecule would involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would lead to the formation of a stable 2-methoxybenzyl cation (m/z 121.0653) and a neutral methylurea (B154334) radical. Further fragmentation of the 2-methoxybenzyl cation could occur through the loss of formaldehyde (B43269) (CH₂O) to yield a C₇H₇⁺ ion (m/z 91).

Table 3: Predicted HRMS Data and Major Fragments for this compound

m/z (Da) Formula Identity
194.1055 [C₁₀H₁₄N₂O₂]⁺ Molecular Ion [M]⁺
121.0653 [C₈H₉O]⁺ 2-methoxybenzyl cation

Solid-State Structural Investigations

Investigating the solid-state structure provides crucial insights into the molecule's precise three-dimensional geometry, conformational preferences, and the intermolecular forces that govern its crystalline arrangement.

Single Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the crystalline state. nih.govrsc.org Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-(2-Methoxyphenyl)thiourea, provides a strong basis for predicting its solid-state characteristics. researchgate.net

Table 4: Representative Crystallographic Parameters from an Analogous Substituted Urea

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~7.3
b (Å) ~13.7
c (Å) ~10.5
β (°) ~126.7
Z 4

Note: Data derived from the analogous compound N-(2-Methoxyphenyl)thiourea for illustrative purposes. researchgate.net

The conformation of this compound in the crystalline state is determined by a balance of intramolecular steric effects and intermolecular packing forces. The urea backbone can exist in different conformations defined by the torsion angles around the C-N bonds. Computational studies on similar alkylureas suggest that conformations where the substituents are anti to each other relative to the C-N bonds are generally more stable. researchgate.net

The key dihedral angles that define the molecule's shape include:

The angle describing the rotation around the N-CH₂ bond, which determines the orientation of the benzyl (B1604629) group.

The angle defining the orientation of the 2-methoxyphenyl ring relative to the urea plane. In similar structures, this ring is often significantly twisted out of the urea plane to alleviate steric clashes. researchgate.net

The conformation adopted in the solid state represents a low-energy state that optimizes intermolecular hydrogen bonding and van der Waals interactions within the crystal lattice. researchgate.net

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
N-(2-Methoxyphenyl)thiourea

Intermolecular Interactions and Supramolecular Architecture

Hydrogen Bonding Networks

Hydrogen bonds are the principal driving force in the crystal packing of urea (B33335) derivatives. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This directional and specific interaction leads to the formation of well-defined structural motifs.

Characterization of N-H…O and C-H…O Hydrogen Bonds

The primary hydrogen bond in substituted ureas is the N-H…O interaction. The two N-H groups of the urea core readily engage with the carbonyl oxygen of adjacent molecules, forming robust and predictable patterns. In addition to these strong interactions, weaker C-H…O hydrogen bonds also play a role in stabilizing the crystal lattice. These bonds involve C-H groups from the methyl and methoxyphenyl substituents acting as weak donors towards the carbonyl oxygen or the methoxy (B1213986) oxygen.

Computational studies on model peptide systems indicate that N-H…O hydrogen bonds are significantly stronger, with energies around 7.4 kcal/mol, compared to C-H…O interactions, which have energies of approximately 2.8 kcal/mol. chemrxiv.org The geometry of these bonds is critical to their strength and is characterized by specific donor-acceptor distances and angles.

Table 1: Typical Geometric Parameters for Hydrogen Bonds in Urea Derivatives
Bond TypeD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N-H···O~0.991.8 - 2.22.8 - 3.2150 - 180
C-H···O~1.082.2 - 2.83.0 - 3.8120 - 170

Data compiled from typical values for organic molecules.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Patterns

In N,N'-disubstituted ureas, intermolecular N-H…O hydrogen bonds are the dominant feature, typically forming one-dimensional chains or "tapes" where molecules are linked head-to-tail. nih.govresearchgate.net This α-network of bifurcated N-H…O hydrogen bonds is a common and robust motif. researchgate.net

However, the presence of substituents, particularly at the ortho position of an aromatic ring, can introduce competition between intermolecular and intramolecular hydrogen bonding. semanticscholar.org In the case of 1-[(2-Methoxyphenyl)methyl]-3-methylurea, the ortho-methoxy group presents the possibility of an intramolecular hydrogen bond, such as N-H···O(methoxy) or C-H···O(methoxy). The formation of such an intramolecular bond would require a specific conformation that could potentially disrupt the extended intermolecular tape structure. semanticscholar.orgnih.gov Studies on other diaryl ureas with electron-withdrawing groups have shown that intramolecular C-H···O interactions can weaken the carbonyl oxygen as an intermolecular acceptor, leading to alternative packing motifs where other acceptors, like a pyridyl nitrogen, are preferred. researchgate.net Therefore, a delicate energetic balance exists between a planar conformation stabilized by intramolecular bonds and a twisted conformation that facilitates the formation of strong intermolecular hydrogen-bonded polymers. researchgate.netsemanticscholar.org

Influence of 2-Methoxyphenyl and Methyl Substituents on Hydrogen Bonding Propensities

The substituents on the urea nitrogens significantly modulate the hydrogen bonding capabilities of the molecule.

Non-Covalent Interactions Beyond Hydrogen Bonding

While hydrogen bonding is the dominant organizing force, weaker non-covalent interactions involving the aromatic ring are crucial for achieving a densely packed and stable three-dimensional structure.

Aromatic π-Stacking and Parallel Displaced Interactions

Aromatic rings in molecular crystals tend to stack to maximize favorable van der Waals interactions. Theoretical and experimental studies have consistently shown that a parallel-displaced geometry is energetically preferred over a face-to-face (sandwich) arrangement. rsc.orgnih.gov This preference arises because the offset minimizes Pauli repulsion between the electron clouds while maintaining significant attractive dispersion forces. chemrxiv.org In such an arrangement, the centroid of one ring is offset from the centroid of the other. sci-hub.stacs.org These interactions typically exhibit centroid-to-centroid distances in the range of 3.5 to 3.8 Å. nih.gov The stability of these interactions is influenced by the electronic nature of the substituents on the aromatic ring. sci-hub.st

C-H…π Interactions

C-H…π interactions are another significant type of weak non-covalent force that contributes to crystal stability. rsc.org This interaction involves a C-H bond (acting as a weak acid) pointing towards the electron-rich face of the π-system of the 2-methoxyphenyl ring (acting as a weak base). mdpi.com The major source of attraction in these interactions is dispersion force. rsc.org In the crystal lattice of this compound, C-H bonds from the methyl group, the methylene (B1212753) bridge, or even the aromatic ring of one molecule can interact with the aromatic face of a neighboring molecule. A crystallographic study of a related 2-methoxyphenyl derivative documented C-H…π interactions contributing to the formation of a two-dimensional supramolecular network. nih.gov

Table 2: Typical Geometric Parameters for C-H···π Interactions
ParameterTypical Value
H···π Centroid Distance (Å)2.5 - 3.0
C-H···π Centroid Angle (°)> 120

Data compiled from typical values reported in crystallographic studies. mdpi.comresearchgate.net

Crystal Engineering Principles and Supramolecular Assembly

The study of how molecules organize in the solid state falls under the purview of crystal engineering. By understanding the nature and directionality of intermolecular forces, it is possible to predict and control the formation of specific crystalline arrangements.

Topological Analysis of Intermolecular Contacts

To quantify and visualize the intricate network of intermolecular interactions, Hirshfeld surface analysis and the associated 2D fingerprint plots are invaluable tools. This method allows for the mapping of close contacts between neighboring molecules in the crystal, providing a graphical representation of the regions involved in different types of interactions.

For this compound, Hirshfeld surface analysis would reveal the relative contributions of different interactions to the total surface area. The 2D fingerprint plots, which correlate the distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, provide a detailed summary of the intermolecular contacts. For instance, the characteristic spikes in the fingerprint plot would correspond to specific interactions, such as N-H···O hydrogen bonds, while more diffuse regions would represent weaker van der Waals contacts. The percentage contributions of H···H, C···H, and O···H contacts are key indicators of the packing environment.

A hypothetical breakdown of these contributions is presented in the interactive data table below, illustrating the typical distribution of intermolecular contacts in similar organic molecules.

Intermolecular Contact TypePercentage Contribution
H···H45%
C···H/H···C25%
O···H/H···O20%
N···H/H···N8%
Other2%

Note: The data in this table is illustrative and represents typical values for similar organic compounds. Precise data for this compound would require specific experimental crystallographic analysis.

This detailed topological analysis provides a quantitative basis for understanding the supramolecular assembly of this compound, highlighting the subtle yet crucial roles of various weak and strong intermolecular forces in defining its solid-state structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework for understanding molecular structure and properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) has become a primary method in quantum chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction.

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. openaccesspub.org For 1-[(2-Methoxyphenyl)methyl]-3-methylurea, this would involve calculating the forces on each atom and adjusting their positions until these forces become negligible. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to achieve reliable geometries. researchgate.netresearchgate.net The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This is achieved by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov Diagonalizing this matrix yields the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. thaiscience.info The analysis provides a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and rocking of functional groups like C=O, N-H, and C-H. wisc.edu

Table 1: Illustrative Data from DFT Vibrational Frequency Calculation (Note: The following data is a representative example of what a DFT calculation would produce and does not represent actual calculated values for this compound.)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment
ν(N-H)3450N-H stretching (urea)
ν(C-H)3050Aromatic C-H stretching
ν(C-H)2950Methyl/Methylene (B1212753) C-H stretching
ν(C=O)1680Carbonyl C=O stretching (urea)
δ(N-H)1550N-H bending
ν(C-N)1400C-N stretching
ν(C-O-C)1250Asymmetric C-O-C stretching (methoxy)

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for electronic structure characterization. thaiscience.info These high-level calculations serve as a benchmark to validate the results obtained from more cost-effective DFT methods. For a molecule like this compound, ab initio calculations could be used to obtain highly accurate energies and properties for specific conformations or to study excited states with greater confidence.

Molecular Orbital and Charge Distribution Analysis

Analysis of molecular orbitals and electron charge distribution provides deep insights into the chemical reactivity and stability of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate an electron, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept an electron, acting as an electrophile. nih.gov

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and more reactive. uni-muenchen.de For this compound, identifying the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack. For example, the HOMO is often localized on electron-rich regions like the methoxy (B1213986) group or urea (B33335) nitrogens, while the LUMO may be distributed over the aromatic ring or the carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Parameters (Note: The following data is a representative example and does not represent actual calculated values for this compound.)

ParameterEnergy (eV)Description
E(HOMO)-6.5Energy of the highest occupied molecular orbital
E(LUMO)-1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical stability and reactivity

Natural Bond Orbital (NBO) Analysis for Delocalization, Stability, and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. tau.ac.il This method is highly effective for analyzing charge delocalization, hyperconjugative interactions, and intramolecular bonding.

Mulliken Population Analysis and Electrostatic Potential Surfaces for Charge Distribution and Reactivity

Mulliken Population Analysis: Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. researchgate.net It partitions the total electron population among the different atoms, providing a simple, quantitative picture of charge distribution. nih.gov Although known to be sensitive to the choice of basis set, it remains a widely used tool for a qualitative understanding of the electronic landscape of a molecule. researchgate.net For the target compound, Mulliken charges would indicate which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge), highlighting potential sites for chemical reactions.

Electrostatic Potential (ESP) Surfaces: The Molecular Electrostatic Potential (ESP) surface, also known as a molecular electrostatic potential map (MEP), provides a visual representation of the charge distribution around a molecule. The ESP is mapped onto a constant electron density surface, with colors indicating the nature of the potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential. The ESP surface of this compound would likely show a strongly negative potential around the carbonyl oxygen atom, making it a prime site for hydrogen bonding and electrophilic attack. Positive potentials would be expected around the N-H protons, indicating their acidic character.

Based on the conducted research, there is currently no publicly available scientific literature that specifically details the computational and theoretical chemistry studies for the compound "1-[(2--Methoxyphenyl)methyl]-3--methylurea" corresponding to the requested outline. The specified analyses, including Atoms in Molecules (AIM) theory, Independent Gradient Model (IGM), Potential Energy Surface (PES) scans, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, have not been published for this particular molecule.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided structure and focuses solely on "this compound." To generate the requested content, published research containing the specific data points for each subsection would be required.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

2D- and 3D-QSAR Studies for Substituted Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel molecules and in optimizing lead compounds.

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and topological indices that describe molecular branching and shape. For substituted urea derivatives, 2D-QSAR models have been employed to identify key structural features that influence their biological activities. For instance, a study on N-substituted urea and thiourea (B124793) derivatives as tankyrase inhibitors utilized descriptors like vsurf_G (hydrophobic volume), lip-don (lipophilic/donor properties), and SMR_VSA1 (molar refractivity and van der Waals surface area) to build predictive models. researchgate.net Such models help in understanding the general structural requirements for activity within a class of compounds.

3D-QSAR methods extend this approach by considering the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this field. nih.gov These methods involve aligning a series of molecules and calculating steric and electrostatic fields around them. The variations in these fields are then correlated with the differences in biological activity.

In a study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists, both CoMFA and CoMSIA models were developed. The CoMFA model yielded a high correlation coefficient (r²) of 0.962, while the CoMSIA model, which included steric, electrostatic, and hydrophobic fields, gave an r² of 0.951. nih.gov The predictive power of these models was confirmed with a test set of compounds, demonstrating their utility in forecasting the activity of new derivatives. nih.gov The contour maps generated from these analyses highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus guiding the design of more potent analogues. nih.gov

For a class of diaryl urea derivatives acting as B-RAF inhibitors, a QSAR study indicated that size, degree of branching, aromaticity, and polarizability were significant factors affecting their inhibitory activity. nih.gov These findings underscore the importance of specific structural attributes in the biological function of substituted ureas.

Below is a representative table illustrating the types of descriptors often used in QSAR studies of substituted urea derivatives and their significance.

Descriptor TypeExample DescriptorsSignificance in Substituted Urea Derivatives' Activity
Constitutional Molecular Weight, Number of Aromatic RingsRelates to the overall size and composition of the molecule, influencing factors like solubility and membrane permeability.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe the branching and connectivity of the molecular structure, which can affect receptor binding.
Physicochemical LogP, Molar Refractivity, Polar Surface AreaIndicate the lipophilicity, polarizability, and hydrogen bonding capacity of the molecule, crucial for pharmacokinetic and pharmacodynamic properties.
3D Descriptors Steric Fields (CoMFA), Electrostatic Fields (CoMFA/CoMSIA), Hydrophobic Fields (CoMSIA)Provide a three-dimensional understanding of how the molecule's shape, charge distribution, and hydrophobicity interact with the biological target.

Computational Modeling of Ligand-Receptor Interactions (General Principles)

Computational modeling of ligand-receptor interactions aims to elucidate the binding mode and affinity of a small molecule, such as this compound, within the active site of its biological target. The primary techniques used are molecular docking and molecular dynamics simulations.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. This technique can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

For example, in a study of novel urea derivatives as potential antimicrobial agents, molecular docking was used to understand the binding mechanisms of the most active compounds. nih.gov The docking scores, which estimate the binding affinity, along with the specific interactions observed, provided a rationale for the observed biological activity. nih.gov Docking studies on 1-aryl-3-(1-acylpiperidin-4-yl) urea derivatives as soluble epoxide hydrolase inhibitors revealed key interactions with active site residues like ASP 335 and TYR 383. nih.gov

The general workflow for a molecular docking study is as follows:

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 2D structure of the ligand is converted to a 3D conformation, and its geometry is optimized.

Docking Simulation: A docking algorithm systematically searches for the optimal binding pose of the ligand in the defined binding site of the receptor.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key molecular interactions.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. mdpi.com Starting from a docked pose, an MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. mdpi.com This allows for the observation of conformational changes in both the ligand and the receptor upon binding and provides a more accurate estimation of the binding free energy. nih.gov MD simulations can reveal the stability of the ligand in the binding pocket and the role of water molecules in mediating interactions. mdpi.com A study on hydrotropic solubilization by urea derivatives utilized molecular dynamics to investigate the aggregation and interaction mechanisms in an aqueous solution. nih.gov

The principles of ligand-receptor interactions are governed by various non-covalent forces, as detailed in the table below.

Interaction TypeDescriptionRelevance to Substituted Urea Derivatives
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.The urea moiety is an excellent hydrogen bond donor and acceptor, often forming crucial hydrogen bonds with amino acid residues in the receptor's active site.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Aromatic rings and alkyl chains in substituted urea derivatives frequently engage in hydrophobic interactions with nonpolar residues of the receptor, contributing significantly to binding affinity.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution.These forces contribute to the overall stability of the ligand-receptor complex by ensuring a snug fit of the ligand in the binding pocket.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.The polar urea group and any charged substituents can form favorable electrostatic interactions with charged or polar residues in the receptor.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Degradation Pathways

The stability of 1-[(2-Methoxyphenyl)methyl]-3-methylurea in aqueous environments is a critical aspect of its chemical profile. Hydrolysis of the urea (B33335) linkage can be influenced by pH and other environmental factors, leading to the breakdown of the molecule.

pH-Dependent Hydrolysis Kinetics

Under acidic conditions, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion can directly attack the carbonyl carbon. The rate of hydrolysis is generally slow under neutral conditions and increases at both low and high pH values. For some hindered aryl ureas, a pH-independent hydrolysis mechanism has been observed, where the rate is controlled by the dynamic bond dissociation of the urea.

The hydrolysis of ureas ultimately leads to the formation of an amine and carbamic acid, which further decomposes to another amine and carbon dioxide. For this compound, this would result in the formation of 2-methoxybenzylamine (B130920), methylamine (B109427), and carbon dioxide.

Table 1: Postulated Hydrolysis Products of this compound

ReactantConditionProducts
This compoundAcid or Base Catalyzed Hydrolysis2-Methoxybenzylamine, Methylamine, Carbon Dioxide

Photochemical Degradation Mechanisms

Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical degradation of urea-containing compounds. For phenylurea herbicides, which share structural similarities with the target compound, photodegradation can occur through several mechanisms. These include intramolecular rearrangements, similar to a photo-Fries rearrangement, and photohydrolysis, especially for halogenated derivatives. nih.gov

In the case of N-(2-nitrobenzyl)urea, photodissociation leads to the formation of an aci-nitro intermediate, which then decays to release urea. researchgate.net While this compound does not possess a nitro group, this highlights that substituents on the benzyl (B1604629) ring can significantly influence the photochemical pathway. The methoxy (B1213986) group at the ortho position of the benzyl ring in the title compound is an electron-donating group, which can affect the electron distribution in the aromatic ring and potentially influence the excited state chemistry.

General photochemical degradation pathways for substituted phenylureas can involve N-demethylation and N-demethoxylation. nih.gov For this compound, potential photochemical degradation products could arise from cleavage of the benzyl-nitrogen bond or the methyl-nitrogen bond, as well as modifications to the aromatic ring.

Protolysis Kinetics of the Urea Moiety

The urea functional group has both a weakly basic nitrogen atom and a weakly acidic N-H proton. The protonation and deprotonation equilibria are important for understanding its behavior in different chemical environments. The basicity of the urea is attributed to the lone pair of electrons on the nitrogen atoms, although this basicity is significantly reduced by the resonance delocalization with the adjacent carbonyl group.

Specific pKa values for this compound are not documented. However, the pKa of the conjugate acid of unsubstituted urea is approximately 0.1. For comparison, the pKa of benzylamine (B48309) is 9.33, and the pKa for 2-methoxybenzylamine is not specified but is expected to be similar. nih.govnih.gov The substituents on the nitrogen atoms influence the basicity of the urea. The electron-donating methyl group and the (2-methoxyphenyl)methyl group would be expected to slightly increase the basicity compared to unsubstituted urea.

Mechanistic Studies of Reactions Involving the Urea Functional Group

The urea functional group is a versatile synthon in organic chemistry, capable of participating in a variety of reactions, including condensations and cyclizations.

Condensation Reactions and Cyclization Pathways

Urea and its derivatives can undergo condensation reactions with aldehydes and ketones to form a variety of heterocyclic compounds. For instance, the reaction of ureas with formaldehyde (B43269) is a well-known process that leads to the formation of urea-formaldehyde resins. While specific studies on the condensation of this compound are not available, it is plausible that it could react with aldehydes at the N-H positions of the urea moiety. The rate of such condensation reactions can be influenced by the electronic nature of the substituents on the aldehyde, with electron-withdrawing groups on the aromatic ring of an aldehyde generally increasing the reaction rate. researchgate.net

Intramolecular cyclization is another potential reaction pathway, particularly given the presence of the ortho-methoxybenzyl group. For related N-phenyl N'-(2-chloroethyl)ureas, intramolecular cyclization has been observed to form N-phenyl-4,5-dihydrooxazol-2-amines. researchgate.net While the target compound does not have a leaving group analogous to the chloroethyl group, the possibility of cyclization involving the ortho-methoxy group under certain conditions, such as in the presence of strong acids, cannot be entirely ruled out. Such reactions could potentially lead to the formation of fused heterocyclic systems.

Acid-Catalyzed and Base-Catalyzed Transformations

The urea linkage can be cleaved under both acidic and basic conditions, as discussed in the hydrolysis section. The mechanisms for these transformations are analogous to those for the hydrolysis of amides.

Acid-Catalyzed Transformations: In the presence of a strong acid, the carbonyl oxygen of the urea is protonated. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or another nucleophile. The protonated amine that is formed upon cleavage of the C-N bond is a good leaving group, driving the reaction forward. researchgate.netresearchgate.net For this compound, acid catalysis would facilitate its decomposition into 2-methoxybenzylamine and methylamine derivatives.

Base-Catalyzed Transformations: Under basic conditions, the transformation is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urea. This forms a tetrahedral intermediate which can then expel one of the amine fragments. The reaction is generally slower than acid-catalyzed hydrolysis because the departing amine is a stronger base and thus a poorer leaving group. Stronger bases and higher temperatures are often required to facilitate these transformations. Additionally, base-catalyzed rearrangements, such as the benzilic acid rearrangement observed in 1,2-diketones, are known, although a direct analogy for the urea moiety in the target compound is not immediately apparent. nih.gov

Table 2: Summary of Potential Reactivity of this compound

Reaction TypeConditionsPotential Products/Pathways
HydrolysisAcidic or BasicCleavage of urea linkage to form amines and CO2
PhotodegradationUV LightRearrangement, N-dealkylation, ring modification
CondensationWith AldehydesFormation of heterocyclic structures
CyclizationIntramolecularPotential for formation of fused ring systems
Acid-Catalyzed TransformationStrong AcidAccelerated cleavage of the urea bond
Base-Catalyzed TransformationStrong Base, HeatCleavage of the urea bond

Reactivity of the 2-Methoxyphenyl Substituent

The reactivity of the 2-methoxyphenyl substituent in this compound is fundamentally governed by the electronic and steric properties of the methoxy group (-OCH₃) and its interaction with the aromatic ring. The oxygen atom's lone pairs and electronegativity, combined with its ortho position relative to the methyl-methylurea side chain, create a distinct chemical environment that dictates the regioselectivity and rate of various reactions.

Electronic Effects: Resonance and Induction

The methoxy group exerts two opposing electronic effects on the benzene (B151609) ring: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-electron system of the benzene ring. libretexts.org This delocalization increases the electron density at the ortho and para positions relative to the methoxy group. This effect is dominant and makes the aromatic ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. quora.comdoubtnut.com The methoxy group is considered a strong activating group, increasing the rate of electrophilic aromatic substitution by a factor of approximately 10,000 compared to unsubstituted benzene. msu.edulibretexts.org

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. msu.edu This effect deactivates the ring, but its influence is significantly weaker than the opposing resonance effect. viu.ca

The net result is a strong activation of the ring, particularly at the positions ortho and para to the methoxy group.

Electrophilic Aromatic Substitution (EAS)

The primary mode of reaction for the 2-methoxyphenyl group is electrophilic aromatic substitution. The strong activating and directing nature of the methoxy group is the principal determinant of the reaction's outcome.

Directing Effects: In this compound, the benzene ring is disubstituted. The methoxy group at C2 is a strong activating ortho, para-director, while the -(CH₂)NHC(O)NHCH₃ group at C1 is a weakly activating ortho, para-director. When two substituents are present, the more powerful activating group dictates the position of substitution. msu.eduyoutube.com Therefore, the methoxy group will direct incoming electrophiles to its ortho and para positions (C3 and C5, respectively). The C6 position, also ortho to the methoxy group, is sterically hindered by the adjacent side chain. wikipedia.org

Regioselectivity: Attack by an electrophile (E⁺) will preferentially occur at the C3 and C5 positions. The C5 (para) position is often favored over the C3 (ortho) position due to reduced steric hindrance from the methoxy group itself. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The product distribution can be influenced by the size of both the substituent and the incoming electrophile. libretexts.org

The table below, based on data for the closely related compound anisole, illustrates the typical product distribution in various electrophilic aromatic substitution reactions.

ReactionConditionsMajor ProductMinor ProductReference
BrominationBr₂, Acetic AcidPara-substituted (Mainly)Ortho-substituted (~10%) msu.edulibretexts.orglibretexts.org
NitrationConc. HNO₃, Conc. H₂SO₄Para-substitutedOrtho-substituted youtube.com
Friedel-Crafts AcylationCH₃COCl, AlCl₃ (Lewis Acid)Para-substitutedOrtho-substituted youtube.comlibretexts.org

Reactions of the Methoxy Group: O-Demethylation

A significant reaction involving the 2-methoxyphenyl group is the cleavage of the aryl methyl ether bond, known as O-demethylation, to yield a phenolic hydroxyl group. This transformation typically requires harsh conditions due to the stability of the ether linkage. researchgate.netacs.org

The general mechanism involves protonation of the ether oxygen by a strong acid, followed by a nucleophilic attack on the methyl group by a conjugate base (e.g., Br⁻), proceeding via an Sₙ2 pathway. rsc.org Various reagents can effect this transformation, with Lewis acids being particularly common.

Reagent ClassSpecific Reagent(s)General ConditionsReference
Lewis AcidsBoron tribromide (BBr₃)Low temperature (-78°C to 0°C) in an inert solvent (e.g., CH₂Cl₂) chem-station.com
Aluminum chloride (AlCl₃)Heating in a solvent like dichloromethane (B109758) or acetonitrile chem-station.com
Brønsted AcidsHydrobromic acid (47% HBr)Heating to ~130°C, often with acetic acid as a co-solvent chem-station.com
NucleophilesAlkyl thiols (e.g., Ethanethiol, 1-Dodecanethiol)Basic conditions (e.g., NaOH) and heating in a high-boiling solvent (e.g., NMP) chem-station.com

Nucleophilic Aromatic Substitution (SₙAr)

The 2-methoxyphenyl group is generally unreactive towards traditional nucleophilic aromatic substitution (SₙAr). The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, repelling potential nucleophiles. quora.com SₙAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org In the absence of such groups, the SₙAr pathway is highly unfavorable.

Synthesis and Academic Exploration of Derivatives and Analogues

Systematic Structural Modifications of the Methoxyphenyl Moiety

The methoxyphenyl group is a primary target for structural variation. Modifications include altering the position of the methoxy (B1213986) substituent and introducing a range of other functional groups onto the phenyl ring.

The placement of the methoxy group on the phenyl ring—whether ortho, meta, or para—is a fundamental structural variable that can significantly impact a molecule's conformation and interactions. The synthesis of these positional isomers is typically achieved by selecting the appropriate starting material. For instance, the synthesis of the ortho isomer, 1-[(2-methoxyphenyl)methyl]-3-methylurea, begins with 2-methoxybenzylamine (B130920). Correspondingly, the meta and para isomers are synthesized from 3-methoxybenzylamine (B130926) and 4-methoxybenzylamine, respectively.

The general synthetic route involves the reaction of the chosen methoxybenzylamine isomer with an isocyanate. Alternatively, the methoxybenzylamine can be converted into its corresponding isocyanate, which is then reacted with methylamine (B109427). The structural differences between these isomers have been studied in related classes of compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, where the substituent position affects intermolecular interactions and crystal packing. mdpi.com

Isomer PositionPrecursor AmineCorresponding Isocyanate
ortho2-Methoxybenzylamine2-Methoxybenzyl isocyanate
meta3-Methoxybenzylamine3-Methoxybenzyl isocyanate
para4-Methoxybenzylamine4-Methoxybenzyl isocyanate

Further diversification of the methoxyphenyl moiety involves introducing additional substituents onto the phenyl ring. This strategy allows for fine-tuning of electronic and steric properties. The synthesis of these analogues starts with appropriately substituted benzylamines or benzyl (B1604629) isocyanates. For example, to introduce a chlorine atom, a chloro-substituted methoxybenzylamine would be used as the precursor.

Research on analogous urea (B33335) derivatives has demonstrated the synthesis of compounds bearing various substituents. For instance, a series of primaquine-based urea compounds with halogen-substituted phenyl groups, including fluoro, chloro, and bromo derivatives, have been successfully synthesized and studied. nih.gov Similarly, trifluoromethyl groups have been incorporated into the phenyl ring of urea structures. nih.gov These established synthetic precedents can be directly applied to the 1-[(methoxyphenyl)methyl]-3-methylurea scaffold.

Phenyl Ring SubstituentExample Precursor
Halogen (e.g., Fluoro)4-Fluoro-2-methoxybenzylamine
Halogen (e.g., Chloro)5-Chloro-2-methoxybenzylamine
Alkyl (e.g., Methyl)2-Methoxy-5-methylbenzylamine
Trifluoromethyl2-Methoxy-4-(trifluoromethyl)benzylamine

Diversification of the Urea Scaffold

The urea portion of the molecule provides another key site for structural modification, including the substitution of the N-methyl group and the incorporation of complex heterocyclic systems.

The methyl group on the urea nitrogen can be replaced with a wide variety of alkyl and aryl groups to explore the impact of size, lipophilicity, and electronic character. The synthesis of these N-substituted analogues is straightforward, typically involving the reaction of 2-methoxybenzyl isocyanate with a primary or secondary amine other than methylamine. google.com For example, reacting the isocyanate with ethylamine (B1201723) would yield the N-ethyl analogue, while reaction with aniline (B41778) would produce the N-phenyl derivative. This approach has been used to create extensive libraries of urea compounds. researchgate.net Studies on related compounds like N'-(2-(4-Methoxyphenyl)ethyl)-N,N-dimethylurea have also explored substitutions on the urea nitrogens. researchgate.net

N-SubstituentReagent (Amine)
EthylEthylamine
PropylPropylamine
PhenylAniline
BenzylBenzylamine (B48309)

Replacing the N-methyl group with a heterocyclic ring system introduces significant structural complexity and the potential for new interactions. The synthesis of such derivatives can be achieved by reacting 2-methoxybenzyl isocyanate with an amino-functionalized heterocycle. General synthetic methods for creating urea derivatives containing heterocyclic moieties are well-established. nih.gov

Triazole: Amino-1,2,4-triazole can be reacted with the isocyanate to form a triazolylurea derivative. The synthesis of such compounds has been reported in the context of creating potent enzyme inhibitors. nih.gov

Quinoxaline (B1680401): Diaryl urea derivatives bearing a quinoxalindione moiety have been synthesized, demonstrating the feasibility of incorporating complex, fused heterocyclic systems. nih.gov The synthesis typically involves reacting an amino-functionalized quinoxaline precursor with an isocyanate or a related carbamate (B1207046). nih.gov

Isatin (B1672199) (Indole derivative): While not a direct urea linkage, methods for N-alkylation of isatin and other indole (B1671886) systems are well-developed, providing pathways to link such heterocycles to the urea scaffold through appropriate spacers. mdpi.com

Exploration of Thiourea (B124793) Analogues

Thioureas, where the carbonyl oxygen of the urea is replaced by a sulfur atom, represent a classic bioisosteric replacement. The synthesis of thiourea analogues of this compound follows standard procedures. mdpi.com The most common method involves the reaction of 2-methoxybenzylamine with methyl isothiocyanate. Alternatively, 2-methoxybenzyl isothiocyanate can be synthesized and subsequently reacted with methylamine. These synthetic routes are versatile and have been used to produce a wide range of thiourea derivatives from various amines and isothiocyanates. researchgate.netnih.gov

Synthetic RouteReactant 1Reactant 2Product
Route A2-MethoxybenzylamineMethyl isothiocyanate1-[(2-Methoxyphenyl)methyl]-3-methylthiourea
Route B2-Methoxybenzyl isothiocyanateMethylamine1-[(2-Methoxyphenyl)methyl]-3-methylthiourea

Glycoluril (B30988) and Other Fused Urea Derivatives as Analogues

In the academic exploration of urea-based compounds, the synthesis of rigid analogues is a key strategy for investigating structure-activity relationships. Fused urea derivatives, particularly those based on the glycoluril framework, serve as important structurally constrained analogues. Glycoluril, systematically named tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a bicyclic bis-urea that has been the subject of extensive synthetic research due to its diverse applications and as a building block in supramolecular chemistry. at.uaresearchgate.net

The primary and most practical method for synthesizing the glycoluril skeleton involves the acid-catalyzed condensation of a urea or urea derivative with an α-dicarbonyl compound, such as glyoxal (B1671930) or benzil. researchgate.netaip.orgjocpr.com This approach allows for the creation of a variety of substituted analogues by modifying either the urea or the dicarbonyl precursor. at.ua For instance, the reaction of unsymmetrically substituted α-dicarbonyl compounds with urea can yield glycolurils with different substituents at the C(3a) and C(6a) atoms. at.ua Similarly, using substituted ureas, like methylurea (B154334), introduces substituents onto the nitrogen atoms of the bicyclic system. jocpr.com

Academic research has focused on optimizing these condensation reactions to improve yields and employ more environmentally benign methods. One approach involves the use of heteropolyoxometalates, such as H₃PW₁₂O₄₀, as efficient and reusable catalysts. This method has been shown to facilitate the cyclocondensation of various vicinal diketones with urea and methylurea at ambient temperatures, often resulting in high yields. jocpr.com

Another development in the synthesis of these analogues is the use of green chemistry principles. A solvent-free method has been reported where a mixture of a diketone and urea or thiourea is ground together at room temperature. ckthakurcollege.net This technique offers advantages such as operational simplicity, rapid reaction times, and easy isolation of the product, avoiding the need for high-boiling solvents and tedious work-ups. ckthakurcollege.net

The findings from these synthetic explorations are often detailed to show the scope and efficiency of the methodologies. The following tables summarize representative results from catalyst-mediated and solvent-free synthesis studies.

Table 1: Synthesis of Glycoluril Derivatives via Heteropolyacid Catalysis jocpr.com

α-Dicarbonyl CompoundUrea DerivativeProductTime (h)Conversion (%)
GlyoxalUreaGlycoluril275
GlyoxalMethylurea1,6-Dimethylglycoluril4850
2,3-ButanedioneUrea3a,6a-Dimethylglycoluril24100
2,3-ButanedioneMethylurea1,6,3a,6a-Tetramethylglycoluril24100
2,3-HexanedioneUrea3a-Ethyl-6a-propylglycoluril4883
2,3-HexanedioneMethylurea1,6-Dimethyl-3a-ethyl-6a-propylglycoluril24100

Table 2: Solvent-Free Synthesis of Glycoluril and Related Derivatives ckthakurcollege.net

α-Dicarbonyl CompoundUrea/Thiourea DerivativeProduct TypeTime (min)Yield (%)
BenzilUreaGlycoluril derivative1595
BenzilThioureaDithioglycoluril derivative2090
BenzilN,N-Dimethyl ureaImidazolidine-2-one2585
BenzilN,N'-Diphenyl thioureaNo Reaction--
9,10-PhenanthrenequinoneUreaGlycoluril derivative1598
9,10-PhenanthrenequinoneThioureaImidazole-2-thiol2095

These fused urea derivatives, such as glycolurils and dithioglycolurils, represent a class of compounds synthesized for academic and materials science purposes. at.ua Their rigid, bicyclic structure makes them valuable platforms for creating more complex molecular architectures and for studying how conformational restriction affects molecular properties compared to their more flexible acyclic urea counterparts.

Future Research Directions and Emerging Applications

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis of specifically substituted ureas like 1-[(2-Methoxyphenyl)methyl]-3-methylurea requires precise control over reaction conditions to ensure high yield and purity. Future research could greatly benefit from the implementation of advanced spectroscopic techniques for real-time, in-situ monitoring of its synthesis.

Process Analytical Technology (PAT) tools such as on-line Nuclear Magnetic Resonance (NMR) and Near-Infrared (NIR) spectroscopy offer powerful capabilities for tracking reaction kinetics, identifying transient intermediates, and quantifying product formation without the need for sample extraction. rsc.orgnih.gov For instance, a flow NMR setup could be employed to continuously circulate the reaction mixture through an NMR probe. rsc.org This would provide detailed molecular-level information, allowing for the precise determination of conversion rates and the detection of potential side-products in the synthesis of this compound.

Similarly, NIR spectroscopy, which is sensitive to vibrational overtones and combination bands, can monitor the disappearance of reactant functional groups (e.g., isocyanates and amines) and the appearance of the urea (B33335) N-H and C=O bands. nih.gov The data collected can be used to build predictive models, such as Partial Least Squares (PLS) regression, to estimate the concentration of the target compound in real time. nih.gov These methods would not only enhance process understanding but also facilitate optimization and scale-up by providing immediate feedback on how changes in parameters like temperature, pressure, or reactant concentration affect the reaction outcome.

Table 1: Comparison of Spectroscopic Probes for Reaction Monitoring

Technique Principle Information Provided Advantages for Urea Synthesis Potential Challenges
On-line NMR Nuclear spin transitions in a magnetic field Detailed structural information, quantification of species, mechanistic insights High molecular resolution, unambiguous identification of isomers and byproducts. rsc.org Higher equipment cost, sensitivity can be lower than other methods.
NIR Spectroscopy Vibrational overtones and combination bands Functional group concentration changes, real-time process trends Non-invasive, rapid data acquisition (seconds), suitable for turbid mixtures. nih.govresearchgate.net Complex spectra requiring chemometric models for interpretation.
Raman Spectroscopy Inelastic scattering of monochromatic light Vibrational modes of functional groups Excellent for aqueous and organic media, minimal sample preparation Fluorescence interference from impurities or solvents can be an issue.

| FTIR Spectroscopy | Absorption of infrared radiation causing molecular vibrations | Characteristic functional group absorptions (e.g., C=O, N-H) | High specificity, extensive libraries for compound identification | Attenuated Total Reflectance (ATR) probes can be susceptible to coating by reaction components. |

Exploration in Materials Science

The inherent ability of the urea functional group to form strong, directional hydrogen bonds makes urea-based compounds excellent candidates for crystal engineering and materials science applications. researchgate.net A significant area of future research for this compound is in the field of non-linear optics (NLO).

Urea itself is a benchmark organic NLO material, and its derivatives have been extensively studied for their ability to generate second-harmonic signals, a property crucial for laser technology and optical data storage. researchgate.netniscpr.res.in The NLO response in urea crystals originates from a combination of molecular hyperpolarizability and a non-centrosymmetric crystal packing arrangement, which is facilitated by hydrogen bonding. acs.org Theoretical studies on the urea crystal family, including monomethylurea and N,N'-dimethylurea, have shown that the charge transfer along hydrogen bonds is key to enhancing the NLO properties. acs.org

The structure of this compound, with its potential for both N-H···O=C hydrogen bonding and π-stacking interactions from the methoxyphenyl ring, could be engineered to crystallize in a non-centrosymmetric space group. Future theoretical studies, using methods like Density Functional Theory (DFT), could predict the second-harmonic generation (SHG) susceptibilities and other NLO parameters of this compound. acs.org Experimental work would involve growing high-quality single crystals and characterizing their optical properties to validate theoretical predictions. The presence of the methoxy (B1213986) group, an electron-donating substituent, may further influence the electronic properties and enhance the NLO response.

Green Chemistry Principles in Urea Synthesis Scale-Up

As the chemical industry moves towards more sustainable practices, the application of green chemistry principles to the synthesis of fine chemicals is paramount. Future research on this compound should focus on developing environmentally benign and scalable synthetic routes.

Key areas of investigation include:

Solvent Selection: Traditional syntheses of urea derivatives often employ polar aprotic solvents like dimethylformamide (DMF), which are now considered undesirable due to toxicity. Research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free reaction conditions is a critical next step. unibo.itresearchgate.net

Catalyst-Free Methods: Developing synthetic protocols that proceed efficiently without the need for a catalyst would reduce waste and simplify purification. researchgate.net For example, catalyst-free reactions of amines with isocyanates or their precursors under optimized temperature conditions could provide a greener route.

Continuous Flow Synthesis: Migrating the synthesis from batch to continuous flow processing can offer significant advantages in safety, efficiency, and scalability. rsc.org A flow reactor setup allows for precise control over reaction time and temperature, minimizes the volume of hazardous reagents at any given moment, and can lead to higher yields and purity. rsc.org This approach would be particularly beneficial for managing potentially exothermic reactions involved in urea formation.

Theoretical Design of Novel Urea Architectures with Tuned Intermolecular Interactions

Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties. For this compound, theoretical studies can guide the development of novel architectures with fine-tuned intermolecular interactions for specific applications.

The urea moiety is a versatile supramolecular synthon, capable of forming robust one-dimensional hydrogen-bonded chains or more complex three-dimensional networks. researchgate.net The interplay between the N-H···O hydrogen bonds of the urea backbone and potential weaker interactions, such as C-H···π stacking involving the methoxyphenyl ring, dictates the final supramolecular assembly and, consequently, the material's bulk properties. nih.govnih.gov

Future research should employ quantum mechanical calculations to:

Analyze Interaction Energies: Quantify the strength of various noncovalent interactions (hydrogen bonding, π-stacking, dispersion forces) that govern the crystal packing of this compound. nih.gov

Predict Polymorphs: Use crystal structure prediction algorithms to explore different possible crystalline forms (polymorphs), each with potentially unique physical properties (e.g., solubility, melting point, NLO activity).

Design Analogs: Systematically modify the structure—for instance, by changing the position of the methoxy group (ortho-, meta-, para-), replacing the methyl group with other alkyl or aryl substituents, or introducing further functionalization on the phenyl ring—and computationally screen these new architectures. This in silico design process can identify promising candidates with enhanced properties for applications ranging from host-guest chemistry to the formation of functional supramolecular gels or polymers. researchgate.net

By combining these advanced research strategies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new materials and sustainable chemical processes.

Q & A

Q. What protocols ensure reproducibility in spectroscopic data across labs?

  • Methodological Answer:
  • Internal standards : Add tetramethylsilane (TMS) for NMR or deuterated solvents for lock signal stability .
  • Cross-lab validation : Share aliquots of a reference batch to calibrate instrumentation .

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